N-[3-(2-Amino-6-chlorophenoxy)propyl]-N,N-dimethylamine mechanism of action
N-[3-(2-Amino-6-chlorophenoxy)propyl]-N,N-dimethylamine mechanism of action
An In-depth Technical Guide to Elucidating the Mechanism of Action of N-[3-(2-Amino-6-chlorophenoxy)propyl]-N,N-dimethylamine
Authored by: A Senior Application Scientist
Preamble: Charting the Unexplored Pharmacological Landscape
The compound N-[3-(2-Amino-6-chlorophenoxy)propyl]-N,N-dimethylamine represents a novel chemical entity with a structural architecture suggestive of potential interactions with various biological targets. The presence of a substituted phenoxy ring, an aliphatic linker, and a tertiary amine are common motifs in pharmacologically active agents. This guide provides a comprehensive, technically-grounded framework for the systematic investigation of its mechanism of action. Our approach is rooted in a philosophy of empirical validation and causal reasoning, designed to furnish researchers and drug development professionals with a robust roadmap for characterization.
This document eschews a rigid, templated structure in favor of a narrative that mirrors the logical flow of scientific inquiry—from broad, structure-based hypotheses to specific, validated mechanistic insights. We will detail the rationale behind each experimental choice, ensuring that the proposed workflow constitutes a self-validating system for generating trustworthy and actionable data.
Part 1: Structural Deconstruction and Hypothesis Generation
The initial step in characterizing a novel compound is a thorough analysis of its structure to generate plausible, testable hypotheses regarding its biological targets. The structure of N-[3-(2-Amino-6-chlorophenoxy)propyl]-N,N-dimethylamine presents several key features that guide our investigation.
Core Moieties and Their Pharmacological Precedents
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2-Amino-6-chlorophenoxy Group: The aminophenoxy moiety is present in a variety of biologically active compounds. For instance, aminophenoxazinones are known for their pharmacological activities, including anticancer, antibacterial, and antifungal properties[1][2][3]. The presence of a chlorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its metabolic stability and altering its binding affinity for specific targets. Chlorophenoxy compounds are notably used as herbicides, and their mechanism of toxicity can involve the uncoupling of oxidative phosphorylation and cell membrane damage[4][5]. However, in the context of drug design, halogenation is a common strategy to modulate receptor affinity and selectivity.
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Propylamine Linker: The three-carbon alkyl chain provides rotational flexibility, allowing the terminal amine and the phenoxy ring to adopt various spatial orientations. This flexibility is crucial for optimal interaction with the binding pockets of receptors or enzymes. The length of this linker is a critical determinant of activity in many classes of drugs, including certain antihistamines and antipsychotics.
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N,N-dimethylamine Group: The tertiary amine, specifically a dimethylamine group, is a common feature in many centrally acting drugs. It is typically protonated at physiological pH, allowing it to form ionic bonds with acidic residues in target proteins. This group is known to contribute to the solubility and bioavailability of drugs[6][7]. For example, N,N-dimethyltryptamine (DMT) is a well-known serotonergic psychedelic, and its dimethylamine group is crucial for its activity[8][9]. Numerous FDA-approved drugs contain this pharmacophore, highlighting its importance in medicinal chemistry[6][7].
Initial Hypotheses on Mechanism of Action
Based on these structural components, we can formulate several primary hypotheses for the mechanism of action of N-[3-(2-Amino-6-chlorophenoxy)propyl]-N,N-dimethylamine:
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G-Protein Coupled Receptor (GPCR) Modulation: The overall structure bears resemblance to ligands for various GPCRs, particularly those for biogenic amines such as serotonin (5-HT), dopamine, and adrenergic receptors. The phenoxypropylamine scaffold is a classic feature of many β-adrenergic blockers[10].
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Ion Channel Blockade: The lipophilic aromatic ring and the protonatable amine are characteristic features of many ion channel blockers, such as local anesthetics and some antiarrhythmic agents.
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Enzyme Inhibition: The molecule could potentially inhibit enzymes such as monoamine oxidase (MAO) or various kinases, given the presence of the aromatic and amine functionalities. For example, certain aminobenzophenones have been identified as p38 MAP kinase inhibitors.
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Transporter Interaction: The structural similarity to biogenic amines suggests a possible interaction with monoamine transporters (e.g., SERT, DAT, NET).
Part 2: A Phased Experimental Approach to Mechanism of Action Elucidation
A systematic, multi-tiered approach is essential to efficiently and accurately determine the mechanism of action. The following experimental workflow is designed to progress from broad, high-throughput screening to specific, in-depth characterization.
Phase 1: Initial Target Screening and Physicochemical Characterization
The objective of this phase is to rapidly identify the most probable biological targets and to understand the basic physicochemical properties of the compound.
2.1. In Silico Profiling
Before embarking on extensive wet-lab experiments, computational methods can provide valuable initial insights.
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Similarity Searching: Utilize chemical databases (e.g., PubChem, ChEMBL) to identify known compounds with high structural similarity. The biological activities of these analogs can provide strong clues about the potential targets of our lead compound.
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Pharmacophore Modeling: Develop a 3D pharmacophore model based on the compound's structure and compare it against a library of known pharmacophores for various biological targets.
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Target Prediction/Docking: Employ reverse-docking software to screen the compound against a wide array of protein crystal structures to predict potential binding partners.
2.2. Broad-Panel Radioligand Binding Assays
This is a critical step to experimentally identify high-affinity binding targets.
Protocol: Comprehensive GPCR and Ion Channel Profiling
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Compound Preparation: Prepare a stock solution of N-[3-(2-Amino-6-chlorophenoxy)propyl]-N,N-dimethylamine in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
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Assay Panel Selection: Utilize a commercial service (e.g., Eurofins SafetyScreen, CEREP BioPrint) to screen the compound at a fixed concentration (typically 1-10 µM) against a large panel of receptors, ion channels, transporters, and enzymes.
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Primary Binding Assay: The assays are typically competitive binding assays where the test compound competes with a radiolabeled ligand for binding to the target protein expressed in a cell membrane preparation.
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Data Analysis: Calculate the percent inhibition of radioligand binding for each target. Targets showing significant inhibition (e.g., >50%) are considered "hits" and are prioritized for further investigation.
Causality and Self-Validation: A broad screen provides an unbiased view of the compound's binding profile. Hits from this screen are considered preliminary and require confirmation through subsequent dose-response and functional assays.
2.3. Physicochemical Property Determination
Understanding the drug-like properties of the compound is crucial for interpreting biological data and for any future development.
| Parameter | Experimental Method | Importance |
| Solubility | Kinetic or thermodynamic solubility assays | Affects bioavailability and formulation |
| LogP/LogD | Shake-flask or chromatographic methods | Predicts membrane permeability and distribution |
| pKa | Potentiometric titration or UV-spectroscopy | Determines the ionization state at physiological pH |
| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell assay | Predicts absorption across biological membranes |
Phase 2: In-Depth Characterization of Primary Targets
Once primary binding targets have been identified, the next phase focuses on quantifying the affinity and functional activity at these targets.
2.4. Affinity Determination (Kd/Ki)
For each "hit" from the primary screen, a full dose-response curve is necessary to determine the binding affinity.
Protocol: Saturation and Competitive Radioligand Binding Assays
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Saturation Binding (to determine Kd of the radioligand):
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Incubate target-expressing membranes with increasing concentrations of the radiolabeled ligand.
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Separate bound from free ligand (e.g., by filtration).
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Measure the amount of bound radioactivity.
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Plot bound radioactivity versus ligand concentration and fit to a one-site binding model to determine the Kd (dissociation constant) and Bmax (receptor density).
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Competitive Binding (to determine Ki of the test compound):
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Incubate membranes with a fixed concentration of radioligand (typically at its Kd) and increasing concentrations of the test compound.
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Measure the displacement of the radioligand.
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Plot the percent inhibition versus the log of the test compound concentration and fit to a sigmoidal dose-response curve to determine the IC50.
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Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand.
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Causality and Self-Validation: The Ki value provides a quantitative measure of the compound's affinity for the target. This value should be consistent across multiple experiments and should correlate with the potencies observed in functional assays.
2.5. Functional Activity Profiling
Binding to a target does not reveal whether the compound is an agonist, antagonist, or inverse agonist. Functional assays are required to determine the compound's effect on target activity.
Example Protocol: GPCR Functional Assay (cAMP Measurement for Gs/Gi-coupled receptors)
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Cell Culture: Culture cells stably expressing the target GPCR (e.g., HEK293 or CHO cells).
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Agonist Mode:
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Treat cells with increasing concentrations of the test compound.
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Incubate for a specified time.
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Lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).
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Plot cAMP levels versus log[compound] to determine the EC50 (potency) and Emax (efficacy) for agonist activity.
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Antagonist Mode:
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Pre-incubate cells with increasing concentrations of the test compound.
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Stimulate the cells with a known agonist at its EC80 concentration.
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Measure cAMP levels.
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Plot the inhibition of the agonist response versus log[compound] to determine the IC50 for antagonist activity.
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Causality and Self-Validation: A clear dose-response relationship in a functional assay confirms that the binding event is biologically relevant. The potency (EC50 or IC50) in the functional assay should be in a similar range to the binding affinity (Ki).
Phase 3: Elucidation of Downstream Signaling and Cellular Effects
Once the primary molecular target and functional activity are established, the investigation moves to understanding the downstream consequences of this interaction.
2.6. Signaling Pathway Analysis
If the target is a receptor that activates multiple signaling pathways (e.g., a GPCR), it is important to characterize the compound's signaling profile.
Protocol: Phospho-protein Western Blotting
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Cell Treatment: Treat cells expressing the target with the compound at its EC80 for various time points.
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Protein Extraction: Lyse the cells and prepare protein extracts.
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Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated downstream signaling proteins (e.g., p-ERK, p-Akt, p-CREB).
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Data Analysis: Quantify the changes in protein phosphorylation relative to untreated controls.
Causality and Self-Validation: Observing the phosphorylation of specific downstream effectors provides a mechanistic link between receptor activation and cellular responses.
Caption: Hypothetical signaling pathway investigation workflow.
2.7. Cellular Phenotypic Assays
The final step in the in vitro characterization is to assess the compound's effect on a relevant cellular phenotype.
Example Protocol: Cell Viability/Proliferation Assay
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Cell Seeding: Seed a relevant cell line (e.g., a cancer cell line if anticancer activity is hypothesized) in a 96-well plate.
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Compound Treatment: Treat the cells with a range of concentrations of the test compound for 24-72 hours.
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Viability Assessment: Add a viability reagent (e.g., MTT, CellTiter-Glo) and measure the signal according to the manufacturer's instructions.
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Data Analysis: Plot cell viability versus log[compound] to determine the GI50 (concentration for 50% growth inhibition).
Causality and Self-Validation: The phenotypic effect should be consistent with the known function of the identified molecular target and its downstream signaling pathway.
Caption: Phased experimental workflow for MoA elucidation.
Part 3: Summary and Future Directions
The systematic approach outlined in this guide provides a comprehensive framework for the elucidation of the mechanism of action of N-[3-(2-Amino-6-chlorophenoxy)propyl]-N,N-dimethylamine. By progressing from broad, unbiased screening to detailed, hypothesis-driven experiments, this workflow ensures a high degree of scientific rigor and trustworthiness. The integration of in silico, biochemical, and cell-based assays allows for a multi-faceted understanding of the compound's pharmacological profile.
Upon successful completion of this in vitro characterization, future studies would logically progress to in vivo models to assess the compound's pharmacokinetics, efficacy, and safety in a whole-organism context. The data generated through this guide will form the critical foundation for any further preclinical and clinical development of this novel chemical entity.
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